The synthesis of Auramycin C primarily involves fermentation processes using Streptomyces galilaeus OBB-111. The production can be optimized through various methods including:
Technical details regarding fermentation conditions such as temperature, pH, and nutrient availability are crucial for maximizing output. Specific protocols may involve controlled batch fermentation or continuous fermentation methods to maintain optimal growth conditions for Streptomyces species .
Auramycin C possesses a complex molecular structure characteristic of anthracyclines. Key structural features include:
The molecular formula and weight are essential data points for characterizing Auramycin C. While specific numerical values were not provided in the search results, anthracycline compounds typically exhibit specific stereochemical configurations that contribute to their interaction with biological targets.
Auramycin C undergoes several significant chemical reactions that are pertinent to its activity:
The technical details surrounding these reactions often involve studies on reaction kinetics and mechanisms that elucidate how Auramycin C interacts at a molecular level with cellular components .
The mechanism of action for Auramycin C primarily involves:
Data from various studies indicate that these actions ultimately lead to cell cycle arrest and apoptosis in susceptible cells, particularly in cancerous tissues .
Auramycin C exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (NMR, UV-Vis) to ascertain purity and structural integrity during synthesis .
Auramycin C has significant applications in scientific research:
Research continues into optimizing its use and understanding its full range of biological activities. Studies also explore potential combinations with other therapeutic agents to enhance efficacy while minimizing resistance development .
Auramycin C is classified as a hydroxylated anthracycline antibiotic, sharing a conserved tetracyclic aglycone backbone with other compounds in this class. Its core structure consists of a quinone-hydroquinone system fused to a hydrotetracene ring, decorated with a sugar moiety (typically rhodosamine) attached via a glycosidic bond at C7 [6] [9]. This structural motif enables key biological interactions:
Unlike clinical anthracyclines (e.g., doxorubicin), Auramycin C features unique hydroxylation patterns that influence its chemical reactivity and biological specificity. It belongs to the "auramycin group," which includes derivatives like auramycins A and B, differing in methylation or oxidation states [6].
Table 2: Structural and Functional Classification of Auramycin C Among Anthracyclines
Compound | Core Structure Modifications | Sugar Moieties | Primary Biological Activities |
---|---|---|---|
Auramycin C | C4-OH, C11=O | Rhodosamine | DNA intercalation, topoisomerase II inhibition |
Daunorubicin | C4-OH, C9-OH | Daunosamine | Antitumor, RNA synthesis suppression |
Doxorubicin | C4-OH, C9-OH, C14-OH | Daunosamine | Broad-spectrum anticancer activity |
Comparative genomics reveals that Auramycin C production is associated with conserved BGCs across phylogenetically related Streptomyces species. S. galilaeus shares >98% 16S rRNA sequence similarity with other anthracycline-producing strains like S. peucetius (daunorubicin producer) and S. rapamycinicus (rapamycin producer) [5] [8]. However, significant genomic divergences exist:
Pan-genome analyses of 300+ Streptomyces genomes indicate that Auramycin-producing strains form a distinct clade characterized by:
Table 3: Genomic Metrics of Auramycin-Producing Streptomycetes
Genomic Feature | S. galilaeus | S. peucetius | S. rapamycinicus |
---|---|---|---|
Avg. Genome Size (Mb) | 8.1–12.5 | 7.3–8.5 | 9.5–12.4 |
BGCs per Genome | 35–48 | 30–42 | 25–40 |
Anthracycline-Type BGCs | 2–4 | 1–3 | 0–1 |
16S rRNA Similarity to S. galilaeus (%) | 100 | 98.7 | 97.9 |
Environmental pressures drive strain-specific adaptations; for example, heavy metal-contaminated soils select for S. galilaeus variants with upregulated efflux pumps (copA, czcD) and siderophore systems that co-regulate anthracycline production [10]. This underscores how ecological niches shape Auramycin C biosynthetic efficiency.
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